molecular formula C20H30N6 B1604023 1,8-Bis(tetramethylguanidino)naphthalene CAS No. 442873-72-5

1,8-Bis(tetramethylguanidino)naphthalene

Cat. No.: B1604023
CAS No.: 442873-72-5
M. Wt: 354.5 g/mol
InChI Key: TXYQMVROVVJZHJ-UHFFFAOYSA-N
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Description

1,8-Bis(tetramethylguanidino)naphthalene is a highly basic organic compound known for its unique properties as a “proton sponge.” This compound is characterized by its ability to accept protons readily, making it a superbasic substance. It has an experimental pK(BH(+)) value of 25.1 in acetonitrile, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .

Mechanism of Action

Target of Action

It is known to act as asuperbasic proton sponge , suggesting that it interacts with acidic protons in various biochemical contexts.

Mode of Action

1,8-Bis(tetramethylguanidino)naphthalene is a strong, non-nucleophilic base . It has an experimental pK (BH (+)) value of 25.1 in MeCN, which is nearly seven orders of magnitude higher in basicity than the classical proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN) . This indicates that it can readily accept protons from other compounds, thereby acting as a catalyst in various chemical reactions.

Biochemical Pathways

Its role as acatalyst suggests that it could be involved in a wide range of biochemical reactions where a strong base is required .

Pharmacokinetics

Its strong basicity and solubility in toluene suggest that it may have unique pharmacokinetic properties that could influence its bioavailability.

Result of Action

Its role as aproton sponge suggests that it could influence the proton balance within cells, potentially affecting various cellular processes.

Preparation Methods

1,8-Bis(tetramethylguanidino)naphthalene can be synthesized through a series of chemical reactions involving naphthalene and tetramethylguanidine derivatives. The synthetic route typically involves the reaction of 1,8-dibromonaphthalene with tetramethylguanidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,8-Bis(tetramethylguanidino)naphthalene undergoes various chemical reactions, primarily due to its strong basicity. Some of the common reactions include:

Common reagents used in these reactions include acids for protonation, alkyl halides for nucleophilic substitution, and water or aqueous solutions for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Bis(tetramethylguanidino)naphthalene has several scientific research applications:

Comparison with Similar Compounds

1,8-Bis(tetramethylguanidino)naphthalene is unique compared to other similar compounds due to its exceptionally high basicity and stability. Similar compounds include:

    1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity.

    1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another strong base but with different structural properties.

    1,1,3,3-Tetramethylguanidine: A strong base but less basic than this compound

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYQMVROVVJZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630610
Record name N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442873-72-5
Record name N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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